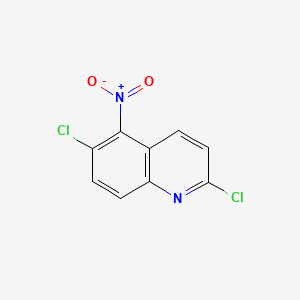

2,6-Dichloro-5-nitroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

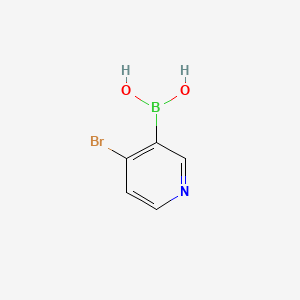

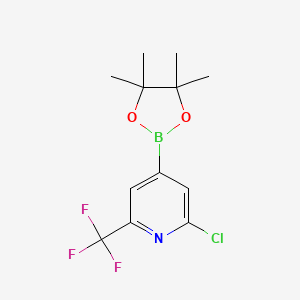

2,6-Dichloro-5-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 . It is used in industrial and scientific research .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-5-nitroquinoline is1S/C9H4Cl2N2O2/c10-6-2-3-7-5 (9 (6)13 (14)15)1-4-8 (11)12-7/h1-4H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2,6-Dichloro-5-nitroquinoline has a molecular weight of 243.05 .Applications De Recherche Scientifique

Potential Prodrug Systems

One study focuses on the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives similar to 2,6-Dichloro-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical reactions to introduce different functional groups. The study explored the fragmentation of a fluorescent model drug upon the reduction of the nitro group, highlighting the potential of such compounds in drug delivery systems (Couch et al., 2008).

Corrosion Inhibition

Another research area is the study of quinoline derivatives, including 2,6-Dichloro-5-nitroquinoline, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study utilized electrochemical techniques, density functional theory, and molecular dynamic simulations to investigate the corrosion inhibition properties. The results showed excellent inhibition efficiency and suggested that the adsorption of these derivatives on the metal surface follows the Langmuir adsorption model, indicating their potential as effective corrosion inhibitors (Lgaz et al., 2017).

Anticancer Activities

Further studies have explored the synthesis of novel quinoline derivatives, including those based on 2,6-Dichloro-5-nitroquinoline, as anticancer agents. One study reports the microwave-assisted synthesis of 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, evaluating their antiproliferative activity against various human cancer cell lines. The findings suggest that some of these compounds exhibit significant anticancer activity, comparable to known anticancer drugs, highlighting their potential in cancer treatment (Chauhan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

2,6-Dichloro-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The primary targets of these compounds are often bacterial DNA gyrase and type IV topoisomerase . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

The mode of action of 2,6-Dichloro-5-nitroquinoline is likely similar to other quinoline derivatives. These compounds are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, ultimately leading to bacterial death .

Biochemical Pathways

By inhibiting DNA gyrase and type IV topoisomerase, these compounds prevent the supercoiling of DNA, a critical step in the replication process . This disruption can lead to downstream effects such as the inhibition of protein synthesis and cell division, culminating in cell death .

Result of Action

The result of 2,6-Dichloro-5-nitroquinoline’s action is likely the inhibition of bacterial growth and proliferation. By interfering with DNA replication, the compound can prevent bacterial cells from dividing and proliferating . This can lead to a decrease in the population of the bacteria, contributing to the resolution of bacterial infections .

Propriétés

IUPAC Name |

2,6-dichloro-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXCRTPDGCOPAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672140 |

Source

|

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-nitroquinoline | |

CAS RN |

1209246-34-3 |

Source

|

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)